

# Navigating JNJ-39758979 Dihydrochloride Dose-Response Studies: A Technical Guide

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## Compound of Interest

Compound Name: JNJ-39758979 dihydrochloride

Cat. No.: B608215

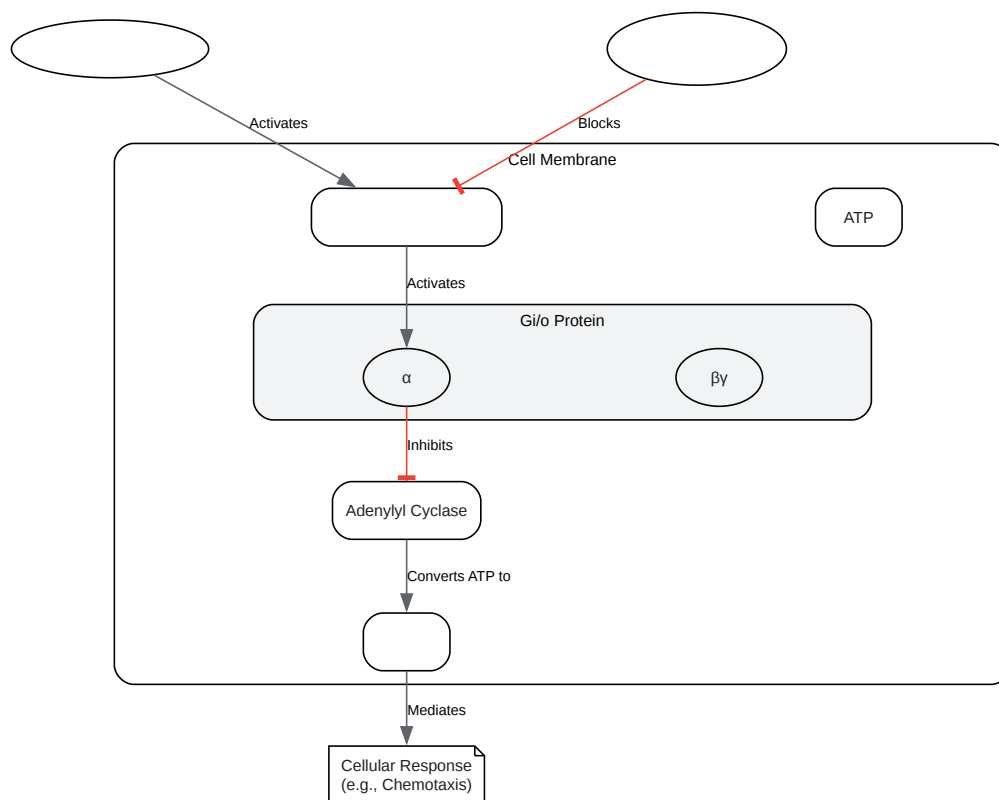
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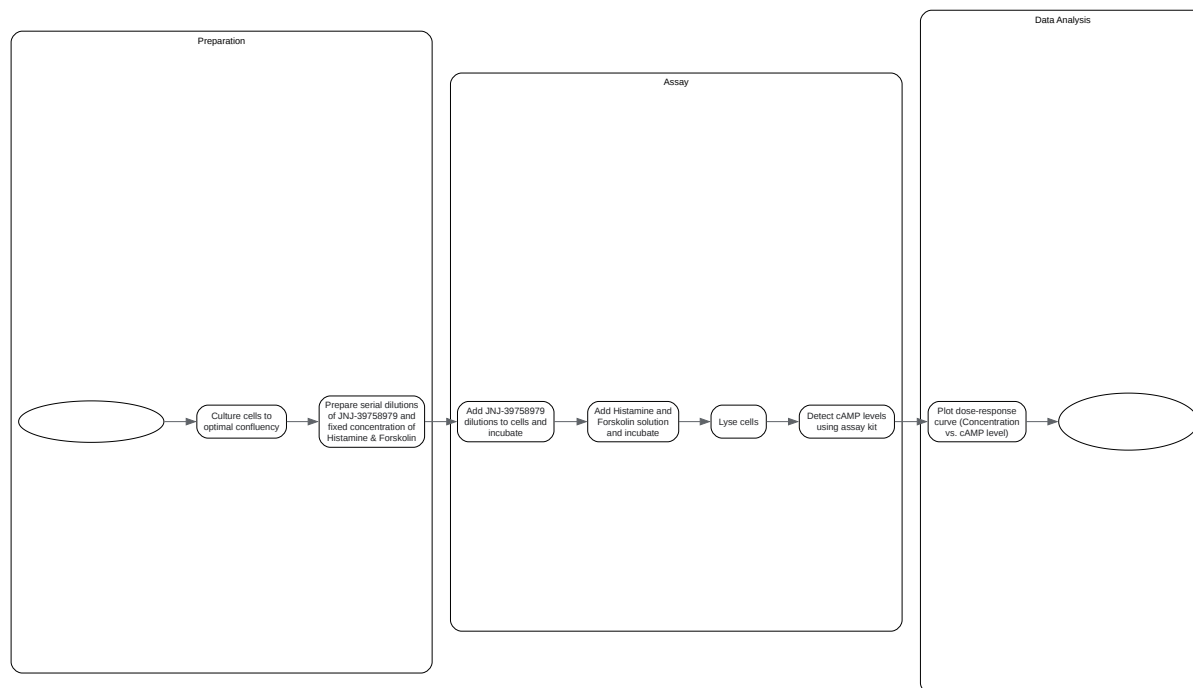
San Diego, CA – December 13, 2025 – Researchers and drug development professionals working with the potent and selective histamine H4 receptor (H4R) antagonist, **JNJ-39758979 dihydrochloride**, now have access to a centralized technical support resource. This guide provides detailed experimental protocols, troubleshooting advice, and quantitative data to aid in the optimization of dose-response curve generation for this compound.

JNJ-39758979 is a high-affinity antagonist for the human H4 receptor, with a reported  $K_i$  of 12.5 nM.<sup>[1][2][3]</sup> It functionally antagonizes histamine-induced responses, such as the inhibition of cyclic AMP (cAMP) accumulation, making it a valuable tool for studying the role of the H4 receptor in various physiological and pathological processes, including inflammation and pruritus.<sup>[1][3]</sup>

## Core Concepts: Mechanism of Action

JNJ-39758979 exerts its effects by competitively blocking the binding of histamine to the H4 receptor. The H4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to  $G_i/o$  proteins. Upon activation by an agonist like histamine, the  $G_i/o$  protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. JNJ-39758979 prevents this cascade of events.





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## References

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